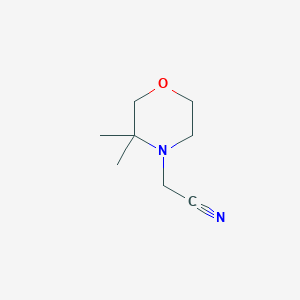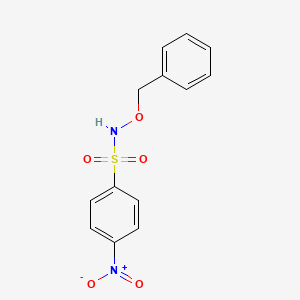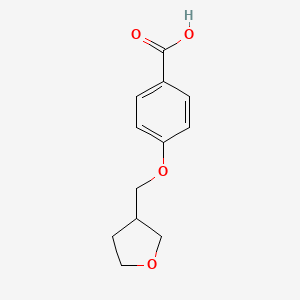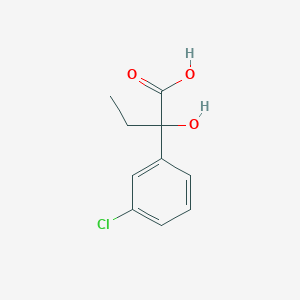
2-(3-Chlorophenyl)-2-hydroxybutanoic acid
Overview
Description
Scientific Research Applications
Organic Synthesis: Suzuki–Miyaura Cross-Coupling
2-(3-Chlorophenyl)-2-hydroxybutanoic acid: is a valuable compound in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This reaction is widely applied for carbon–carbon bond formation under mild conditions and is tolerant of various functional groups. The compound can serve as a precursor for organoboron reagents, which are essential for transmetalation steps in the coupling process .
Medicinal Chemistry: Borinic Acid Derivatives
In medicinal chemistry, the compound’s borinic acid derivatives exhibit potential as bioactive molecules. These derivatives are less studied than boronic acids but show enhanced Lewis acidity, which can be leveraged for regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions. This reactivity is crucial for the development of new pharmaceuticals .
Materials Science: Polymer and Optoelectronics
The compound’s derivatives are used in materials science, particularly in the synthesis of polymers and optoelectronic materials. Its borinic acid derivatives can coordinate with alcohols and amino alcohols, leading to applications in creating materials with specific optical properties .
Catalysis: Lewis Acid Catalysis
Due to its enhanced Lewis acidity, 2-(3-Chlorophenyl)-2-hydroxybutanoic acid can act as a catalyst in various chemical reactions. It can catalyze reactions such as the functionalization of diols and carbohydrates, which are important in synthesizing complex organic molecules .
Analytical Chemistry: Chelation and Detection
In analytical chemistry, the compound can be used for chelation, aiding in the detection of other substances. Its ability to form stable complexes with various metals can be utilized in analytical methods to quantify or detect the presence of these metals in samples .
Environmental Chemistry: Heavy Metal Remediation
The chelating properties of 2-(3-Chlorophenyl)-2-hydroxybutanoic acid also have environmental applications, such as in the remediation of heavy metals from contaminated water sources. By forming complexes with heavy metals, it can help in their extraction and removal from the environment .
Biochemistry: Enzyme Inhibition
In biochemistry, the compound may be explored as an enzyme inhibitor. Its structure allows it to interact with active sites of certain enzymes, potentially leading to the development of inhibitors for therapeutic use .
Chemical Education: Reaction Mechanisms
Lastly, 2-(3-Chlorophenyl)-2-hydroxybutanoic acid serves as an excellent teaching tool in chemical education for understanding reaction mechanisms. Its involvement in various reactions, such as Suzuki–Miyaura coupling and Lewis acid catalysis, provides practical examples for students learning about organic chemistry and reaction kinetics .
properties
IUPAC Name |
2-(3-chlorophenyl)-2-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-10(14,9(12)13)7-4-3-5-8(11)6-7/h3-6,14H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAZPZJVHDVJLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-hydroxybutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}methylamine](/img/structure/B1453551.png)
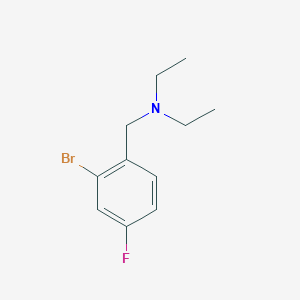

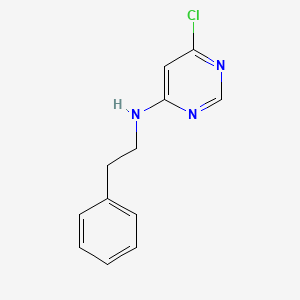
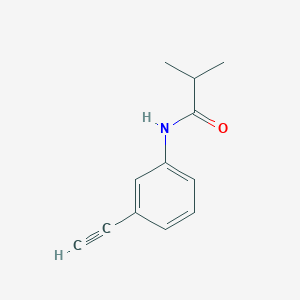
![3-{[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B1453562.png)
![[1-(Propane-2-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1453563.png)
![2-Chloro-5-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1453565.png)

